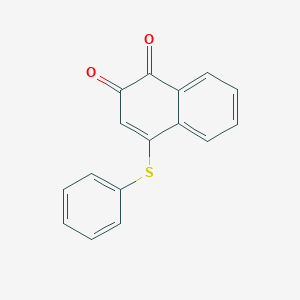

1,2-Naphthoquinone, 4-(phenylthio)-

Description

Properties

CAS No. |

18916-59-1 |

|---|---|

Molecular Formula |

C16H10O2S |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

4-phenylsulfanylnaphthalene-1,2-dione |

InChI |

InChI=1S/C16H10O2S/c17-14-10-15(19-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-10H |

InChI Key |

UWMHVYAJPQJQMD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=CC(=O)C(=O)C3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=O)C(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1,2-Naphthoquinone derivatives are widely utilized in organic synthesis due to their reactivity and ability to form various functional groups. The compound can serve as a precursor in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Derivatization Reagents : 1,2-Naphthoquinone derivatives are effective derivatization reagents for spectrophotometric analysis of drugs containing primary and secondary amino groups. This application is crucial in analytical chemistry for drug detection and quantification .

- Thia-Michael Addition : Recent studies have demonstrated the synthesis of thia-Michael-type adducts involving 1,2-naphthoquinone derivatives. These adducts exhibit potential antitumor activity by inducing reactive oxygen species (ROS) in cancer cell lines .

Anticancer Activity

The anticancer properties of 1,2-naphthoquinone derivatives are increasingly recognized in scientific literature. These compounds have shown efficacy against various cancer cell lines through multiple mechanisms:

- Mechanisms of Action : Naphthoquinones can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. They also disrupt the electron transport chain, leading to increased oxidative stress within cancer cells .

- Case Studies : A study highlighted that specific derivatives of naphthoquinones exhibited significant cytotoxicity against cervical carcinoma (HeLa) and neuroblastoma (SH-SY5Y) cell lines, suggesting their potential as therapeutic agents . Another investigation pointed out that naphthoquinone derivatives could inhibit epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Antimicrobial Properties

The antimicrobial activity of naphthoquinones has been extensively documented. They demonstrate effectiveness against a range of pathogens, including bacteria and fungi.

- Broad-Spectrum Activity : Naphthoquinones have shown promise against multidrug-resistant pathogens, making them candidates for new antibiotic therapies. Their mechanisms include disrupting protein synthesis and inducing cell death through oxidative stress .

- Specific Applications : Compounds derived from 1,2-naphthoquinone have been tested against various microbial strains, showing significant inhibition of growth and biofilm formation . This property is particularly beneficial in treating infections resistant to conventional antibiotics.

Biochemical Tools

Naphthoquinones serve as biochemical tools for studying cellular processes due to their ability to interact with various biomolecules.

- Redox Processes : The redox-active nature of naphthoquinones allows them to participate in electron transfer reactions, making them useful in electrochemical applications .

- Enzyme Inhibition : Research indicates that naphthoquinone derivatives can inhibit enzymes involved in critical metabolic pathways, such as cholesterol biosynthesis and viral replication processes . This inhibition could pave the way for developing new treatments for diseases like hypercholesterolemia and viral infections.

Summary Table of Applications

Comparison with Similar Compounds

Structural and Redox Properties

Table 1: Redox Potentials and Catalytic Activity of 1,2-NQ Derivatives vs. 1,4-NQ Derivatives

Key Findings :

- 1,2-NQ vs. 1,4-NQ Isomers: Despite similar redox potentials, 1,2-NQ derivatives exhibit superior electrocatalytic oxygen reduction and enzyme inhibition due to a hydrogen-bonding network in their semiquinone radicals, enhancing stability and reactivity .

- Substituent Effects: Electron-withdrawing groups (e.g., -SPh) at the 4-position are expected to lower redox potentials compared to electron-donating groups (e.g., -NH₂, -OCH₃), altering catalytic efficiency and biological activity .

Table 2: Toxicity Profiles of 1,2-NQ Derivatives vs. 1,4-NQ Derivatives

Key Findings :

- 1,2-NQ vs. For instance, 4-methoxy-1,2-NQ is more toxic than its 1,4-isomer .

- Role of Substituents: Hydrophobic groups (e.g., -SPh) may enhance membrane permeability, increasing cellular uptake and toxicity. Methylation of amino or hydroxy groups reduces nephrotoxicity but amplifies hemolysis .

Environmental and Photochemical Behavior

Table 3: Environmental Stability and Formation Pathways

Key Findings :

- 1,2-NQ vs. 1,4-NQ: 1,2-NQ is predominantly formed via oxidation of polycyclic aromatic hydrocarbons (PAHs) in diesel exhaust, with concentrations peaking in summer due to photochemical activity. In contrast, 1,4-NQ accumulates in winter, suggesting non-photochemical formation pathways .

- Reactivity : 1,2-NQ reacts rapidly with cellular thiols (e.g., glutathione), contributing to oxidative stress in biological systems .

Preparation Methods

Table 1: Comparative Analysis of Nucleophilic Substitution Methods

| Condition | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Conventional heating | Acetone | 60°C | 6 h | 82% | |

| Microwave irradiation | Water | 50°C | 20 min | 85% | |

| Reflux with base | DMF | 80°C | 4 h | 78% |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts, particularly palladium and copper complexes, facilitate cross-coupling between naphthoquinone halides and phenylthiol derivatives. For instance, a Suzuki-Miyaura coupling using 4-bromo-1,2-naphthoquinone and phenylboronic acid in the presence of Pd(PPh₃)₄ achieves moderate yields (60–68%). However, this method requires stringent anhydrous conditions and inert atmospheres, limiting its scalability.

Recent advances utilize copper(I) iodide as a catalyst for Ullmann-type couplings, enabling the reaction to proceed in water under microwave irradiation. This green chemistry approach achieves yields of 72% while reducing heavy metal waste.

Oxidation of 4-(Phenylthio)-1-Naphthol

A two-step synthesis starting with 4-(phenylthio)-1-naphthol involves initial protection of the hydroxyl group followed by oxidation. The hydroxyl group is acetylated using acetic anhydride, and the resulting acetate is oxidized with ceric ammonium nitrate (CAN) in acetonitrile. This method achieves 70% overall yield but requires careful handling of hygroscopic intermediates.

Optimization Strategies and Challenges

Solvent Selection

Polar solvents like acetic acid and DMF enhance reaction rates by stabilizing ionic intermediates, while non-polar solvents improve selectivity for monosubstitution. For example, glacial acetic acid in Caro’s acid-mediated oxidations minimizes side reactions, as demonstrated in pyrazolidinedione syntheses.

Q & A

Q. What are the key structural and reactivity differences between 1,2-naphthoquinone and its isomer 1,4-naphthoquinone?

The positions of the ketone groups on the naphthalene ring (1,2 vs. 1,4) lead to distinct reactivity. For example, 1,2-naphthoquinone reacts with arylhydrazines in neutral methanolic solutions to form 1,2-naphthoquinone-2-arylhydrazones, while 1,4-naphthoquinone does not produce analogous products under similar conditions . Additionally, 1,2-naphthoquinone participates in redox cycling with ascorbate or glutathione to generate hydrogen peroxide (H₂O₂), a mechanism linked to oxidative stress in biological systems, whereas 1,4-naphthoquinone derivatives exhibit different redox behaviors .

Q. What synthetic strategies are effective for preparing 1,2-naphthoquinone derivatives?

Tandem reactions, metal catalysis, and one-pot multicomponent reactions are commonly used. For example, sodium hydride-mediated bis-acylation of 2-amino-3-halo-1,4-naphthoquinones can yield symmetrical or unsymmetrical derivatives with ~45% average yield . Reactions with primary amines (e.g., 4-methoxyaniline) under ambient conditions lead to condensation products resembling 1,4-naphthoquinone derivatives, demonstrating isomer-specific reactivity .

Q. How does 1,2-naphthoquinone induce oxidative stress in biological systems?

In the presence of reducing agents (e.g., ascorbate, NADH), 1,2-naphthoquinone undergoes redox cycling, generating H₂O₂ via oxygen activation. This process is inhibited by iodide in a concentration-dependent manner, suggesting a role for sulfhydryl (SH)-group interactions in protein modification .

Advanced Research Questions

Q. How do substituents at the 4-position (e.g., phenylthio groups) modulate biological activity?

The 4-(phenylthio) substituent enhances electrophilicity, facilitating covalent interactions with nucleophilic residues (e.g., cysteine or histidine) in enzymes. For instance, 1,2-naphthoquinone covalently modifies Cys-121 and His-25 in protein tyrosine phosphatase 1B (PTP1B), leading to prolonged epidermal growth factor receptor (EGFR) activation . This modification is abrogated by sulfhydryl reagents (e.g., dithiothreitol), confirming covalent binding .

Q. What experimental contradictions exist regarding the redox behavior of 1,2-naphthoquinone?

While 1,2-naphthoquinone is known to generate H₂O₂ via redox cycling, its interaction with diaphorase enzymes remains debated. Evidence shows that "diaphorase"-type enzymes (via NADH) do not contribute significantly to H₂O₂ production in lens toxicity models, contradicting earlier hypotheses about enzymatic involvement . Mechanistic studies suggest direct oxygen activation via protein-SH interactions rather than enzyme-mediated pathways .

Q. How can researchers reconcile divergent reaction outcomes in amine condensation studies?

Reactions of 1,2-naphthoquinone with primary amines (e.g., n-butylamine) yield products structurally resembling 1,4-naphthoquinone derivatives, a phenomenon not observed with 1,4-naphthoquinone itself. This isomer-like behavior arises from keto-enol tautomerization and nucleophilic attack at the 2-position, highlighting the importance of reaction monitoring via crystallography and spectroscopy to resolve product ambiguity .

Q. What methodologies are recommended for studying covalent inhibition of enzymes by 1,2-naphthoquinone derivatives?

- Mass spectrometry (MS): Identify covalent adducts (e.g., MALDI-TOF MS for PTP1B modification ).

- Enzymatic assays: Compare activity before/after treatment with reducing agents to confirm covalent vs. non-covalent inhibition .

- Mutagenesis: Validate critical residues (e.g., Cys-121 in PTP1B) via site-directed mutagenesis .

Q. How do solvent systems influence the synthetic yield of sulfonic acid derivatives?

Synthesis of 1,2-naphthoquinone-4-sulfonic acid salts (β-NQS) requires polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Sodium hydride-mediated reactions in anhydrous conditions achieve higher yields (~60–70%) compared to aqueous systems, where hydrolysis competes .

Methodological Recommendations

- For redox studies: Use oxygen-sensitive electrodes to quantify O₂ uptake and H₂O₂ formation in real time .

- For toxicity assays: Pre-treat proteins with maleimide to block SH groups and assess direct vs. indirect oxidative effects .

- For synthetic optimization: Employ one-pot multicomponent reactions to minimize intermediate isolation and improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.